(1-Bromocyclopropyl)methanol
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Overview
Description
(1-Bromocyclopropyl)methanol is an organic compound with the molecular formula C4H7BrO It is a cyclopropane derivative where a bromine atom is attached to the cyclopropane ring and a hydroxyl group is attached to the methylene carbon
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis and may interact with various biological targets depending on the specific context .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions where the bromine atom is replaced by other groups . This could potentially lead to changes in the target molecules, affecting their function .
Biochemical Pathways
It’s worth noting that methanol and its derivatives can be metabolized by certain organisms through specific pathways . The effects of (1-Bromocyclopropyl)methanol on these or other pathways would depend on its specific interactions with biological molecules.
Pharmacokinetics
Metabolism and excretion would depend on the specific interactions of the compound with metabolic enzymes and transporters .
Result of Action
They might cause changes in protein function, gene expression, or cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Bromocyclopropyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with bromine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the bromine adding to the cyclopropane ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination of cyclopropylmethanol using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (1-Bromocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form cyclopropylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, to form cyclopropylmethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Cyclopropanecarboxylic acid or cyclopropanecarboxaldehyde.
Reduction: Cyclopropylmethanol.
Substitution: Cyclopropylmethanol or other substituted cyclopropyl derivatives.
Scientific Research Applications
(1-Bromocyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclopropylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
Cyclopropanecarboxylic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different reactivity.
Cyclopropylamine: Contains an amino group, resulting in different chemical properties and applications.
Uniqueness: (1-Bromocyclopropyl)methanol is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclopropane ring
Properties
IUPAC Name |
(1-bromocyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-4(3-6)1-2-4/h6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFDDISTWXHCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50915-29-2 |
Source
|
Record name | (1-bromocyclopropyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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